![molecular formula C14H14N2O2 B7508509 1-[3-(4,6-Dimethylpyrimidin-2-yl)oxyphenyl]ethanone](/img/structure/B7508509.png)
1-[3-(4,6-Dimethylpyrimidin-2-yl)oxyphenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4,6-Dimethylpyrimidin-2-yl)oxyphenyl]ethanone, also known as DMOPE, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. DMOPE is a pyrimidine derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 1-[3-(4,6-Dimethylpyrimidin-2-yl)oxyphenyl]ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer. Studies have shown that this compound can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activation of signaling pathways such as nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. These include the inhibition of inflammatory mediators such as prostaglandins and nitric oxide, the induction of apoptosis (programmed cell death) in cancer cells, and the inhibition of cell proliferation. Additionally, this compound has been shown to exhibit antioxidant properties, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[3-(4,6-Dimethylpyrimidin-2-yl)oxyphenyl]ethanone in lab experiments is its well-documented biological activity. This makes it a useful tool for studying the mechanisms of inflammation and cancer, as well as for the development of new drugs. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-[3-(4,6-Dimethylpyrimidin-2-yl)oxyphenyl]ethanone. One area of interest is the development of new drugs based on the structure of this compound, which may exhibit improved biological activity and reduced toxicity. Additionally, further studies are needed to fully understand the mechanisms of action of this compound, which may help to identify new targets for drug development. Finally, studies are needed to investigate the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease.
Métodos De Síntesis
The synthesis of 1-[3-(4,6-Dimethylpyrimidin-2-yl)oxyphenyl]ethanone can be achieved through a variety of methods, including the reaction of 4,6-dimethyl-2-chloropyrimidine with 3-hydroxybenzaldehyde in the presence of a base such as potassium carbonate. The resulting product can then be purified through a process of recrystallization or chromatography.
Aplicaciones Científicas De Investigación
1-[3-(4,6-Dimethylpyrimidin-2-yl)oxyphenyl]ethanone has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. Studies have shown that this compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. These properties make it a promising candidate for the development of new drugs for the treatment of a range of diseases.
Propiedades
IUPAC Name |
1-[3-(4,6-dimethylpyrimidin-2-yl)oxyphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-7-10(2)16-14(15-9)18-13-6-4-5-12(8-13)11(3)17/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDIZTVXMVIWLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2=CC=CC(=C2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508438.png)
![N-[(3-fluoro-4-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7508448.png)
![2-[4-(2-Methylpropyl)piperazin-1-yl]phenol](/img/structure/B7508453.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B7508454.png)
![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-3-ol](/img/structure/B7508456.png)
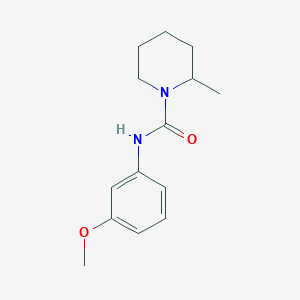
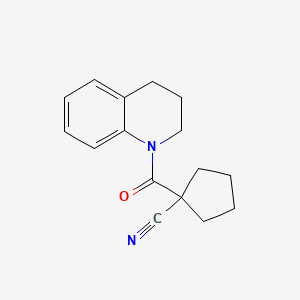
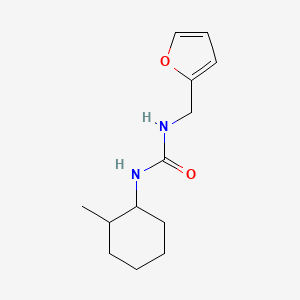

![1-Methyl-1-[(4-methylphenyl)methyl]-3-pyridin-3-ylurea](/img/structure/B7508502.png)
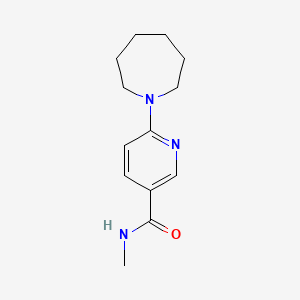
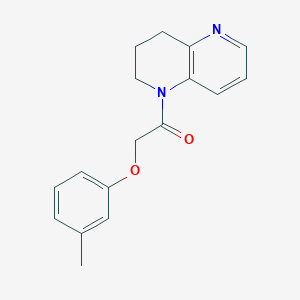
![1-[(2,4-Dichlorophenyl)methyl-methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol](/img/structure/B7508521.png)
